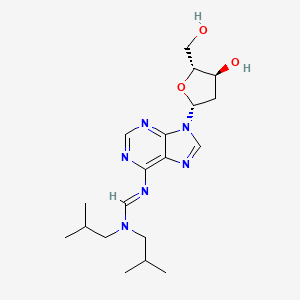
N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, and is further modified with diisobutylformimidamide groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves several steps:
Synthetic Routes: The synthesis typically begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions conducted under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various modified forms of the original compound.
Applications De Recherche Scientifique
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 8-methoxyguanosine and 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide share structural similarities.
Uniqueness: The presence of the diisobutylformimidamide groups and the specific configuration of the tetrahydrofuran ring make this compound unique, potentially leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H30N6O3 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C19H30N6O3/c1-12(2)6-24(7-13(3)4)10-23-18-17-19(21-9-20-18)25(11-22-17)16-5-14(27)15(8-26)28-16/h9-16,26-27H,5-8H2,1-4H3/b23-10+/t14-,15+,16+/m0/s1 |
Clé InChI |
RGOHDQXIHQDEML-FJALUARISA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)/C=N/C1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CC(C)CN(CC(C)C)C=NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















